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Compound of Interest

Compound Name: Dehydrorotenone

Cat. No.: B1670207 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of dehydrorotenone, a naturally

occurring isoflavonoid closely related to the well-known mitochondrial toxin, rotenone. Due to

the limited availability of specific experimental data on dehydrorotenone, this document

leverages the extensive research on rotenone to infer its likely biological activities and

mechanisms of action, providing a robust framework for future research.

Chemical Identity and Physicochemical Properties
Dehydrorotenone is systematically known as (2R)-1,2-dihydro-8,9-dimethoxy-2-(1-

methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(12H)-one.[2][3] It is a

derivative of rotenone and can be formed through its oxidation.[4] Dehydrorotenone has been

identified in various plant species, including Tephrosia candida and Derris montana.[5]

Table 1: Chemical and Physical Properties of Dehydrorotenone
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Property Value Reference(s)

CAS Number 3466-09-9 [3]

Molecular Formula C23H20O6 [3]

Molecular Weight 392.40 g/mol [3]

IUPAC Name

(2R)-1,2-dihydro-8,9-

dimethoxy-2-(1-methylethenyl)

[1]benzopyrano[3,4-b]furo[2,3-

h][1]benzopyran-6(12H)-one

[5]
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4H3/t16-/m1/s1
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InChIKey
GFERNZCCTZEIET-

MRXNPFEDSA-N
[5]

Melting Point 214-215 °C [3]

Chemical Structure of Dehydrorotenone:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://commonchemistry.cas.org/detail?cas_rn=3466-09-9
https://commonchemistry.cas.org/detail?cas_rn=3466-09-9
https://commonchemistry.cas.org/detail?cas_rn=3466-09-9
https://pubmed.ncbi.nlm.nih.gov/16849397/
https://pubmed.ncbi.nlm.nih.gov/16849397/
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrorotenone
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrorotenone
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrorotenone
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrorotenone
https://commonchemistry.cas.org/detail?cas_rn=3466-09-9
https://www.benchchem.com/product/b1670207?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity and Quantitative Data
While dehydrorotenone is known to be toxic to insects, specific quantitative data on its

biological activity are scarce in publicly available literature.[4] To provide a relevant quantitative

context for researchers, the following table summarizes the well-documented inhibitory and

cytotoxic effects of its parent compound, rotenone.

Table 2: Biological Activity of Rotenone (as a proxy for Dehydrorotenone)

Assay System Endpoint Value Reference(s)

Mitochondrial

Complex I

Inhibition

Isolated

mitochondria
IC50 1.7 - 2.2 µM

NADH Oxidation

Inhibition

Cardiac

sarcoplasmic

reticulum

IC50 3.4 nM

Mechanism of Action: Inhibition of Mitochondrial
Complex I
The precise molecular mechanism of action for dehydrorotenone has not been extensively

studied. However, its structural similarity to rotenone strongly suggests that it also functions as
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an inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone

oxidoreductase).[6]

Inhibition of Complex I by rotenone disrupts the transfer of electrons from NADH to ubiquinone,

which has two major consequences:

Impaired ATP Synthesis: The block in electron flow significantly reduces the proton gradient

across the inner mitochondrial membrane, leading to a decrease in ATP production through

oxidative phosphorylation.

Increased Oxidative Stress: The inhibition of Complex I is a major source of reactive oxygen

species (ROS) production, as electrons can leak from the stalled complex and react with

molecular oxygen to form superoxide radicals. This increase in ROS can lead to oxidative

damage to cellular components, including lipids, proteins, and DNA.

Involvement in Cellular Signaling Pathways
Direct evidence linking dehydrorotenone to specific signaling pathways is not yet available.

However, the known effects of rotenone on cellular signaling provide a strong foundation for

hypothesizing the pathways that dehydrorotenone may modulate.

The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates

cell growth, proliferation, metabolism, and survival.[7] Rotenone has been shown to induce

neuronal apoptosis in part by suppressing the mTOR signaling pathway.[8] This inhibition is

mediated by upstream events triggered by mitochondrial dysfunction, including elevated

intracellular calcium levels and increased ROS production.[8] The inhibition of mTOR leads to

the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation

factor 4E-binding protein 1 (4E-BP1), which in turn inhibits protein synthesis and can trigger

apoptosis.[8]
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Caption: Proposed signaling pathway for dehydrorotenone-induced apoptosis.
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Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of

dehydrorotenone's biological effects.

Mitochondrial Complex I Inhibition Assay
This protocol measures the activity of Complex I by monitoring the oxidation of NADH.

Prepare Submitochondrial Particles (SMPs): Isolate mitochondria from a suitable source

(e.g., rat liver, cultured cells) and prepare SMPs by sonication or French press.

Reaction Mixture: In a 96-well plate or a cuvette, prepare a reaction buffer containing

phosphate buffer, bovine serum albumin, and a suitable electron acceptor like

decylubiquinone.

Incubation with Dehydrorotenone: Add varying concentrations of dehydrorotenone
(dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for a defined

period.

Initiate Reaction: Start the reaction by adding NADH to the mixture.

Measure NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340

nm, which corresponds to the oxidation of NADH.

Data Analysis: Calculate the rate of NADH oxidation for each concentration of

dehydrorotenone. Determine the IC50 value by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9]

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of dehydrorotenone
and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of

approximately 570 nm.

Data Analysis: Express the results as a percentage of the vehicle-treated control and

calculate the IC50 value.

Insecticidal Bioassay (Topical Application)
This method assesses the contact toxicity of a compound to a target insect species.[10]

Insect Rearing: Use a laboratory-reared, susceptible strain of the target insect of a uniform

age and size.

Dose Preparation: Prepare serial dilutions of dehydrorotenone in a suitable volatile solvent

(e.g., acetone).

Topical Application: Anesthetize the insects (e.g., with CO2) and apply a small, precise

volume (e.g., 0.5 µL) of the dehydrorotenone solution to the dorsal thorax of each insect

using a micro-applicator. Treat a control group with the solvent alone.

Observation: Place the treated insects in clean containers with access to food and water and

maintain them under controlled environmental conditions.

Mortality Assessment: Assess mortality at specified time points (e.g., 24, 48, and 72 hours)

after application.

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD50 (lethal

dose for 50% of the population) using probit analysis.
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Caption: General experimental workflow for assessing dehydrorotenone's bioactivity.

Conclusion
Dehydrorotenone is a naturally occurring compound with a high likelihood of sharing the

mitochondrial Complex I inhibitory properties of its well-studied precursor, rotenone. While

direct experimental data on its biological effects and interactions with cellular signaling

pathways are limited, the information provided in this guide offers a solid foundation for

researchers and drug development professionals to design and execute further studies. Future

research should focus on quantifying the cytotoxic and insecticidal potency of

dehydrorotenone, confirming its mechanism of action, and elucidating its specific effects on

cellular signaling pathways. Such studies will be crucial in determining its potential applications

and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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